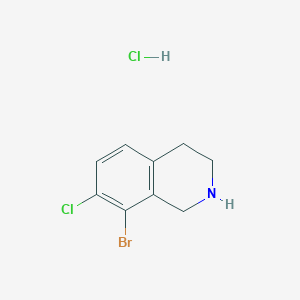

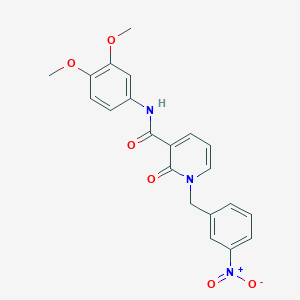

![molecular formula C11H16N2O B2614302 5-甲基-2-[(1-甲基吡咯烷-3-基)氧基]吡啶 CAS No. 2199971-67-8](/img/structure/B2614302.png)

5-甲基-2-[(1-甲基吡咯烷-3-基)氧基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of 2-methyl-5-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular formula of 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is C10H14N2 . The molecular weight is 162.2316 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The pyrrolidine ring in 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can be functionalized or constructed from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用

有机合成和杂环化学

对吡咯烷基和吡啶基化合物的反应性和应用的研究促进了有机合成技术的发展。例如,潘和谢夫林(1997)的研究探索了 N-甲基-3-脱氢吡啶鎓正离子的研究,展示了它们在通过与原子碳、卤化氢和 CO2 反应生成各种有机结构的潜力 (Pan & Shevlin, 1997)。同样,Grošelj 等人。(2013) 开发了一种 N-保护甲基 5-取代-4-羟基吡咯-3-羧酸酯的新型合成方法,突出了吡咯烷基衍生的烯胺酮在构建功能化杂环中的多功能性 (Grošelj et al., 2013)。

金属配合物化学

Lysenko 等人。(2001) 对具有 5-吡啶基取代的 N-甲基异恶唑烷的 Pd(II)、Pt(II)、Ir(III) 和 Zn(II) 配合物的研究展示了这些配合物的结构和磁性,为配位化学领域和催化和材料科学中的潜在应用做出了贡献 (Lysenko et al., 2001)。

不对称催化

郝等人。(2016) 开发了手性取代的多聚-N-乙烯基吡咯烷酮,当用于稳定双金属纳米簇时,促进了不对称氧化反应。这项研究展示了吡咯烷基化合物在提高催化过程选择性和效率方面的潜力 (Hao et al., 2016)。

材料科学

在材料科学中,已经探索了在各种溶剂(包括室温离子液体和乙腈)中电合成聚吡咯薄膜在电子学和传感中的应用。Viau 等人。(2014) 的工作深入了解了聚吡咯薄膜的形态和电化学性质,表明合成条件对材料特性的影响 (Viau et al., 2014)。

未来方向

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

属性

IUPAC Name |

5-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-3-4-11(12-7-9)14-10-5-6-13(2)8-10/h3-4,7,10H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZXEHLBVXXZPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2614220.png)

![6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline](/img/structure/B2614221.png)

![3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2614222.png)

![5-ethyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614224.png)

![13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2614230.png)

![3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one](/img/structure/B2614233.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2614234.png)

![2-hydroxy-N-isopentyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2614239.png)